molecular formula C10H15N2+ B1199808 N-Methylnornicotinium CAS No. 97729-48-1

N-Methylnornicotinium

Cat. No.: B1199808
CAS No.: 97729-48-1
M. Wt: 163.24 g/mol
InChI Key: CPKAGSYXQGNYON-JTQLQIEISA-N
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Description

N-Methylnornicornicotinium is a quaternary ammonium metabolite of R-(+)-nicotine, first identified in male Hartley guinea pigs following chronic intraperitoneal administration . Its formation involves a unique dual metabolic pathway: N-demethylation of nicotine's pyrrolidine nitrogen followed by N-methylation of the pyridine nitrogen, resulting in a charged, polar structure . Structural characterization was achieved via UV spectrophotometry, sodium borohydride reduction coupled with GLC-mass spectrometry, and Fourier transform ¹H NMR .

N-Methylnornicotinium is a secondary metabolite in the guinea pig, forming after the primary metabolite N-methylnicotinium ion .

Properties

CAS No.

97729-48-1

Molecular Formula

C10H15N2+

Molecular Weight

163.24 g/mol

IUPAC Name

1-methyl-3-[(2S)-pyrrolidin-2-yl]pyridin-1-ium

InChI

InChI=1S/C10H15N2/c1-12-7-3-4-9(8-12)10-5-2-6-11-10/h3-4,7-8,10-11H,2,5-6H2,1H3/q+1/t10-/m0/s1

InChI Key

CPKAGSYXQGNYON-JTQLQIEISA-N

SMILES

C[N+]1=CC=CC(=C1)C2CCCN2

Isomeric SMILES

C[N+]1=CC=CC(=C1)[C@@H]2CCCN2

Canonical SMILES

C[N+]1=CC=CC(=C1)C2CCCN2

Synonyms

N-methylnornicotinium

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Structural Determinants of Bioactivity: Compounds methylated at the pyridinium nitrogen (e.g., this compound, N-Methylnicotinium, N-Methylcotininium) inhibit [³H]dopamine (DA) uptake in rat striatal slices by ~60% at 10 µM, whereas pyrrolidinium-methylated derivatives (e.g., N'-Methylnicotinium) show negligible effects . This highlights the critical role of the pyridinium N-methyl group in modulating dopaminergic activity.

Metabolic Hierarchy: In guinea pigs, N-Methylnicotinium is the primary metabolite of R-(+)-nicotine, followed by sequential conversion to N-Methylcotininium and this compound .

Stereochemical Specificity: Unlike N-Methylnicotinium (a metabolite of both nicotine enantiomers), this compound formation is exclusive to R-(+)-nicotine, underscoring enzyme specificity in its biosynthesis .

Tissue Distribution: this compound exhibits negligible penetration into the brain but accumulates in peripheral tissues (e.g., adrenal glands, gallbladder), a trait shared with N-Methylnicotinium . This contrasts with non-quaternary nicotine analogs, which readily cross the blood-brain barrier.

Research Implications and Gaps

  • Unresolved Questions: The enzymatic mechanisms driving this compound's stereospecific formation and its downstream biological effects remain underexplored. Additionally, comparative pharmacokinetic data across species are lacking.

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